1-[(furan-2-yl)methyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one
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Description
1-[(furan-2-yl)methyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a useful research compound. Its molecular formula is C28H27NO6 and its molecular weight is 473.525. The purity is usually 95%.
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Biological Activity
1-[(Furan-2-yl)methyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential therapeutic applications. This article reviews its biological activities, supported by recent research findings, case studies, and relevant data.
Chemical Structure
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Furan ring : Known for its involvement in various biological processes.
- Hydroxyl group : Contributes to antioxidant properties.
- Pyrrolone moiety : Associated with antimicrobial and anti-inflammatory activities.
Antimicrobial Activity
Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzofuran derivatives have shown broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens .
Compound | MIC (µg/mL) | Activity |
---|---|---|
Compound 9 | 9.80 | Inhibits E. coli DNA gyrase B |
Compound 11d | 14 - 30 | Moderate antibacterial activity |
Antioxidant Activity
The antioxidant potential of this compound is notable. Compounds in the same class demonstrated DPPH scavenging percentages between 84.16% and 90.52%, indicating strong radical scavenging capabilities .
Compound | DPPH Scavenging (%) | Activity |
---|---|---|
Compound 9 | 88.56 ± 0.43% | Strong antioxidant |
Compound 11b | 90.52% | Excellent antioxidant |
Anti-inflammatory Effects
In vitro studies have reported significant anti-inflammatory effects, with compounds showing HRBC membrane stabilization percentages ranging from 86.70% to 99.25% . This suggests potential therapeutic applications in inflammatory diseases.
Compound | HRBC Stabilization (%) | Activity |
---|---|---|
Compound 9 | 86.70 ± 0.259% | High anti-inflammatory effect |
Compound 10 | 73.67 ± 0.388% | Moderate anti-inflammatory effect |
Case Studies
A study focused on the synthesis and biological evaluation of benzofuran derivatives highlighted the efficacy of compounds structurally related to our target compound in treating bacterial infections . These derivatives were tested against both Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents.
In Silico Studies
Computational studies have also been conducted to predict the binding affinity of this compound to various biological targets. The results indicated a favorable interaction with DNA gyrase B, supporting its potential as an antibacterial agent .
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO6/c1-3-12-33-21-9-6-18(7-10-21)25-24(27(31)28(32)29(25)16-22-5-4-13-34-22)26(30)19-8-11-23-20(15-19)14-17(2)35-23/h4-11,13,15,17,25,30H,3,12,14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKDBFDZLXDNMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OC(C4)C)O)C(=O)C(=O)N2CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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